molecular formula C11H14ClNO2 B3089981 Methyl 4-(azetidin-3-YL)benzoate hydrochloride CAS No. 1203683-15-1

Methyl 4-(azetidin-3-YL)benzoate hydrochloride

Cat. No.: B3089981
CAS No.: 1203683-15-1
M. Wt: 227.69
InChI Key: MUGVJLYWPHZXCX-UHFFFAOYSA-N
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Description

Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS: 1203683-15-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molar mass of 227.69 g/mol . Structurally, it consists of a benzoate ester group (methyl ester at the para position) linked to a 4-membered azetidine ring via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The compound is typically stored at room temperature due to its stability under ambient conditions .

Properties

IUPAC Name

methyl 4-(azetidin-3-yl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGVJLYWPHZXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidin-3-yl)benzoate hydrochloride typically involves the reaction of 4-(azetidin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(azetidin-3-yl)benzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Methyl 2-(azetidin-3-yl)benzoate hydrochloride (CAS: 1203686-73-0)
  • Molecular Formula: C₁₁H₁₄ClNO₂ (identical to the target compound).
  • Key Difference : The azetidine ring is attached at the 2-position of the benzoate instead of the 4-position.
  • Implications : Positional isomerism may alter crystallinity, solubility, and biological activity due to steric and electronic effects .
Methyl 4-(aminomethyl)benzoate hydrochloride (CAS: 6232-11-7)
  • Molecular Formula: C₉H₁₁NO₂·HCl.
  • Key Difference: Substitution of the azetidine ring with a primary aminomethyl group.
  • The smaller molecular weight (201.65 g/mol) may influence pharmacokinetic properties .

Heterocyclic Derivatives with Larger Rings

Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride (CAS: 784177-43-1)
  • Molecular Formula : C₁₄H₁₉ClN₂O₃.
  • Key Difference: Incorporation of a 6-membered piperidine ring with an amino group and a carbonyl linker.
  • The carbonyl group introduces hydrogen-bonding capacity, which may improve target binding in drug design .
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS: 1185038-20-3)
  • Molecular Formula: C₁₄H₂₀ClNO₃.
  • Key Differences :
    • Ethyl ester instead of methyl, increasing lipophilicity.
    • Pyrrolidine (5-membered ring) with a methoxy linker.
  • Implications : The 5-membered pyrrolidine ring offers intermediate ring strain and different electronic properties compared to azetidine. The ethyl ester may enhance membrane permeability in biological systems .

Pharmacologically Active Analogues

Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride
  • Key Feature : Contains a tetrazole ring instead of azetidine.
  • Implications: Tetrazole derivatives are known for their role as histone deacetylase (HDAC) inhibitors. The aromatic tetrazole ring enhances π-π stacking interactions, which may improve binding affinity to enzyme active sites compared to azetidine-based compounds .
Chlorin2b (from )
  • Key Feature : Derived from methyl 4-(bromomethyl)benzoate via microwave-assisted N-alkylation.
  • Implications : The bromomethyl group enables nucleophilic substitution reactions, contrasting with the azetidine’s nucleophilic nitrogen. This highlights differences in synthetic utility and reactivity .
Data Table: Key Properties of Selected Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
Methyl 4-(azetidin-3-yl)benzoate hydrochloride 1203683-15-1 C₁₁H₁₄ClNO₂ 227.69 4-membered azetidine, methyl ester
Methyl 2-(azetidin-3-yl)benzoate hydrochloride 1203686-73-0 C₁₁H₁₄ClNO₂ 227.69 2-position isomer
Methyl 4-(aminomethyl)benzoate hydrochloride 6232-11-7 C₉H₁₁NO₂·HCl 201.65 Primary aminomethyl substituent
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride 1185038-20-3 C₁₄H₂₀ClNO₃ 298.77 Pyrrolidine, ethyl ester, methoxy linker
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride 784177-43-1 C₁₄H₁₉ClN₂O₃ 298.76 Piperidine, carbonyl linker
Physicochemical Properties
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. Ethyl esters (e.g., CAS 1185038-20-3) are more lipophilic than methyl esters, affecting bioavailability.

Biological Activity

Methyl 4-(azetidin-3-YL)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant activity.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

The compound exhibited a noteworthy MIC against Staphylococcus aureus, indicating its potential as an antibacterial agent. The activity against E. coli and Pseudomonas aeruginosa also suggests a broad-spectrum efficacy.

Anticancer Activity

This compound has shown promising results in cancer research, particularly in inhibiting the proliferation of cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the compound's effect on human breast cancer cell lines (MCF-7 and MDA-MB-231), it was found to significantly reduce cell viability.

  • Cell Lines Tested :
    • MCF-7 (breast carcinoma)
    • MDA-MB-231 (triple-negative breast cancer)

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)% Cell Viability at 10 µM
MCF-75.030%
MDA-MB-2313.525%

The IC50 values indicate that this compound effectively inhibits cancer cell growth at low concentrations, making it a candidate for further development as an anticancer therapeutic agent.

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit bacterial cell wall synthesis. The azetidine moiety is believed to play a crucial role in these mechanisms by interacting with specific cellular targets.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(azetidin-3-YL)benzoate hydrochloride?

The compound is typically synthesized via esterification of 4-(azetidin-3-yl)benzoic acid with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) under reflux conditions. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography. Key steps include protecting the azetidine ring during acidic conditions to prevent ring-opening side reactions .

Q. What spectroscopic techniques are employed for structural characterization?

  • NMR (¹H and ¹³C): Identifies functional groups and confirms substitution patterns on the benzene and azetidine rings.
  • IR Spectroscopy: Validates ester (C=O stretch ~1700 cm⁻¹) and hydrochloride salt formation (N-H stretches).
  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to confirm the molecular formula .

Q. How is purity assessed, and what impurities are commonly observed?

Purity is evaluated using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Common impurities include unreacted starting materials, ester hydrolysis byproducts, and azetidine ring-opened derivatives. Quantification is performed against certified reference standards .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile intermediate in medicinal chemistry for synthesizing analogs with potential bioactivity, such as enzyme inhibitors or receptor modulators. The azetidine moiety enhances binding affinity in drug discovery due to its conformational rigidity .

Advanced Research Questions

Q. How does the azetidine ring’s strain influence reactivity during synthesis?

The 3-membered azetidine ring introduces steric strain, increasing susceptibility to ring-opening under acidic or nucleophilic conditions. To mitigate this, mild reaction conditions (pH 5–6, low temperature) and protective groups (e.g., Boc for amines) are recommended. Computational studies (DFT) can predict stability and guide synthetic optimization .

Q. What strategies address stereochemical challenges in enantioselective synthesis?

Chiral resolution via chiral HPLC or enzymatic kinetic resolution can isolate enantiomers. Alternatively, asymmetric catalysis (e.g., chiral palladium complexes) during esterification ensures stereochemical control. Absolute configuration is confirmed using X-ray crystallography with SHELX refinement .

Q. How are computational methods applied to predict biological interactions?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to targets like G-protein-coupled receptors. Density functional theory (DFT) calculates electronic properties to rationalize reactivity trends. These are validated with in vitro assays (e.g., IC₅₀ measurements) .

Q. What advanced analytical techniques resolve decomposition pathways during storage?

  • LC-MS/MS: Identifies degradation products (e.g., hydrolyzed esters or oxidized azetidine).
  • Solid-State NMR: Monitors crystallinity and salt form stability.
  • Accelerated Stability Studies: Conducted at 40°C/75% RH for 6 months to predict shelf-life .

Q. How does the hydrochloride salt form impact solubility and bioavailability?

The hydrochloride salt improves aqueous solubility, enhancing bioavailability for in vivo studies. Solubility is quantified via shake-flask methods, while dissolution rates are measured using USP apparatus. Salt formation thermodynamics are studied via phase diagrams .

Q. What are the best practices for long-term storage to prevent degradation?

Lyophilize the compound to a stable powder and store under argon at -20°C. Add desiccants (silica gel) to containers and avoid exposure to light. Periodic HPLC analysis ensures integrity over time .

Methodological Considerations Table

ParameterBasic MethodAdvanced Technique
Synthesis Acid-catalyzed esterification Asymmetric catalysis
Purity Analysis HPLC-UV LC-MS/MS for trace impurities
Structural Confirmation NMR/IR X-ray crystallography (SHELX)
Stability Assessment Accelerated stability testing Solid-state NMR

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(azetidin-3-YL)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-(azetidin-3-YL)benzoate hydrochloride

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